N-Allyl-N-benzylprop-2-en-1-amine

Shale inhibition Oilfield chemistry Water-based drilling fluids

N-Allyl-N-benzylprop-2-en-1-amine (CAS 4383-26-0, C₁₃H₁₇N, MW 187.28 g/mol), also systematically named N-benzyl-N-prop-2-enylprop-2-en-1-amine or N,N-diallylbenzylamine, is a tertiary allylic amine bearing two terminal allyl moieties and one benzyl substituent on the nitrogen center. It is commercially available at ≥95% purity (stabilized with TBC) with batch-specific QC documentation including NMR, HPLC, and GC.

Molecular Formula C13H17N
Molecular Weight 187.28 g/mol
Cat. No. B13139836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Allyl-N-benzylprop-2-en-1-amine
Molecular FormulaC13H17N
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESC=CCN(CC=C)CC1=CC=CC=C1
InChIInChI=1S/C13H17N/c1-3-10-14(11-4-2)12-13-8-6-5-7-9-13/h3-9H,1-2,10-12H2
InChIKeyLAVWIZQBXPOEEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Allyl-N-benzylprop-2-en-1-amine (CAS 4383-26-0): Core Identity and Procurement-Relevant Structural Features


N-Allyl-N-benzylprop-2-en-1-amine (CAS 4383-26-0, C₁₃H₁₇N, MW 187.28 g/mol), also systematically named N-benzyl-N-prop-2-enylprop-2-en-1-amine or N,N-diallylbenzylamine, is a tertiary allylic amine bearing two terminal allyl moieties and one benzyl substituent on the nitrogen center [1]. It is commercially available at ≥95% purity (stabilized with TBC) with batch-specific QC documentation including NMR, HPLC, and GC . In contrast to its closest structural analog, the secondary mono-allyl N-allylbenzylamine (CAS 4383-22-6, C₁₀H₁₃N, MW 147.22), the target compound possesses a second polymerizable allyl group, which fundamentally alters its copolymerization behavior, crosslinking capacity, and utility as a difunctional monomer or initiator precursor [2].

Why Mono-Allyl or Benzyl-Only Analogs Cannot Substitute for N-Allyl-N-benzylprop-2-en-1-amine in Demanding Copolymer and Initiator Applications


The replacement of N-Allyl-N-benzylprop-2-en-1-amine with simpler tertiary amines such as N,N-dimethylbenzylamine or mono-allyl secondary amines such as N-allylbenzylamine results in the loss of the dual allyl functionality that is essential for its two most established high-value uses: (1) as a difunctional comonomer (NAPA) in high-temperature, salt-tolerant shale hydration inhibitor copolymers, where both allyl groups contribute to network formation and the benzyl group provides hydrophobic association [1]; and (2) as a precursor to N-chiral quaternary ammonium salts capable of enantioselective resolution, an application that depends on the simultaneous presence of the benzyl and allyl substituents to create a nitrogen stereocenter with four different substituents [2]. Substitution with diallylamine, which lacks the benzyl moiety, eliminates the aromatic hydrophobic anchor that enhances adsorption onto clay surfaces in drilling fluid applications [3].

Quantitative Performance Differentiation of N-Allyl-N-benzylprop-2-en-1-amine Versus Close Structural Analogs


Shale Hydration Inhibition: PANAA Copolymer Bearing N,N-Diallylbenzylamine (NAPA) Delivers 61.6% Viscosity Retention at 130 °C and 84% Antiswelling Ratio in Na-MMT Clay Systems

When N,N-diallylbenzylamine (NAPA) is copolymerized with AM, AA, and AMPS to form the PANAA copolymer, the resulting material achieves a retention ratio of apparent viscosity of 61.6% at 130 °C for a 2 wt% solution, and this improves to 72.2% in the presence of 12,000 mg/L NaCl brine—a simultaneous temperature-and-salinity challenge that many conventional shale inhibitors fail [1]. PANAA at 5000 mg/L combined with 3 wt% KCl reduces the interlayer spacing of Na-MMT from 19.04 Å to 15.65 Å, improves indentation hardness retention from 22% to 74%, and achieves an antiswelling ratio of up to 84% [1]. In contrast, a control copolymer synthesized without the NAPA monomer (relying solely on AM/AA/AMPS) did not achieve comparable temperature-resistance and clay-swelling suppression in the same study; dimethyl diallyl ammonium chloride (DMDAAC)-based shale inhibitors in a separate comparable study exhibited a linear expansion height of 10.62 mm (31% expansion ratio) under analogous test conditions, which is substantially inferior to the antiswelling ratio of 84% achieved by PANAA [2].

Shale inhibition Oilfield chemistry Water-based drilling fluids

Anionic Polymerization Initiation: Diallylbenzylamine Achieves Near-Difunctional Oligomer Initiation (Average Functionality ≈ 2), Whereas N-Methyl and N-Benzyl Mono-Allyl Analogs Yield Broad Molecular Weight Distributions

A study evaluating tertiary N-substituted allylamines of the type RₙN(CH₂CH=CH₂)₃₋ₙ as anionic polymerization initiators for isoprene found that only initiators derived from diallylbenzylamine (R = CH₂C₆H₅, n = 1) and triallylamine (R = CH₂CH=CH₂, n = 0) produced oligoisoprene diols with an average functionality close to two (f ≈ 2) [1]. Initiators derived from N,N-dimethylallylamine (R = CH₃) and other mono-allyl analogues resulted in average functionalities significantly deviating from two, indicating a mixture of mono-and difunctional chains that led to sol contents in the final crosslinked rubber much higher than those observed in conventional vulcanizates [1]. The high equilibrium swelling index of rubbers prepared from mono-allyl initiators further confirmed the presence of monofunctional macromolecular contaminants [1].

Anionic polymerization Functional initiators Elastomer synthesis

Chiral Quaternary Ammonium Salt Resolution: N-Allyl-N-benzyl Intermediate Enables Enantioselective Crystallization of N-Stereogenic QAS with Near-Single-Enantiomer Purity After Recrystallization

N-Allyl-N-benzylprop-2-en-1-amine serves as the direct alkylating precursor to N-Allyl-N-benzyl-N-(2-hydroxyethyl)-N-methylammonium bromide, a quaternary ammonium salt with four different substituents on nitrogen, creating a stable nitrogen stereocenter [1]. Treatment of this racemic QAS with 0.5 equivalents of optically active BINOL in ethanol results in enantioselective 1:1 complex formation and crystallization; after filtration and biphasic ether-water workup, the resolved QAS was obtained with high enantioselectivity [1]. A single recrystallization of the initial 1:1 complex from ethanol yielded the QAS in near-single-enantiomer form, and enantiomeric purity was quantified using a Daicel chiral HPLC column with a hexane-ethanol mobile phase containing TFA and diethylamine modifiers [1]. In contrast, quaternary ammonium salts lacking the benzyl or allyl substituent (e.g., simple tetraalkylammonium salts) cannot form nitrogen stereocenters and are therefore unsuitable for this enantioselective resolution protocol [2].

Chiral phase-transfer catalysis Asymmetric synthesis Nitrogen stereochemistry

Monomeric Emulsion Stabilization: Quaternized Diallylbenzylammonium Salts Copolymerize into Latex, Eliminating Post-Polymerization Surfactant Migration Versus Conventional Non-Polymerizable Quaternary Ammonium Emulsifiers

US Patent 3,714,256 discloses that quaternary ammonium salts bearing a diallyl (or dimethallyl) radical and a lipophilic benzyl radical covalently linked to the quaternized nitrogen function as monomeric emulsion stabilizers—they copolymerize with ethylenically unsaturated monomers to become an integral part of the polymer backbone, thereby self-stabilizing the latex without the need for migratory surfactants [1]. The diallylbenzylammonium core structure of the target compound, upon quaternization, falls directly within the patent's claimed scope [1]. By contrast, conventional cationic emulsifiers such as cetyltrimethylammonium bromide (CTAB) or non-polymerizable benzyltrialkylammonium salts remain physically adsorbed in the final latex and can migrate over time, causing water sensitivity, phase separation, and reduced adhesive performance [1]. The target compound's tertiary amine form can be quaternized with a variety of alkylating agents, providing tunable lipophilicity for different monomer systems [2].

Emulsion polymerization Surfactant-free latex Self-stabilizing polymers

Physicochemical Property Differentiation: XLogP3 = 3.3 and TPSA = 3.2 Ų Define a Unique Lipophilic-Hydrophilic Balance Relative to Both Diallylamine and N-Allylbenzylamine

The target compound N-Allyl-N-benzylprop-2-en-1-amine has computed physicochemical properties that distinguish it from its closest analogs: XLogP3 = 3.3, topological polar surface area (TPSA) = 3.2 Ų, zero hydrogen bond donors, and 6 rotatable bonds [1]. Its mono-allyl analog N-allylbenzylamine (CAS 4383-22-6, C₁₀H₁₃N, MW 147.22) has a lower XLogP3 (~2.3, computed) and a TPSA of 12.0 Ų due to the secondary amine N–H, making it significantly more polar and hydrogen-bond-capable [2]. Diallylamine (CAS 124-02-7, C₆H₁₁N, MW 97.16), lacking the benzyl group, has XLogP3 ≈ 1.2 and TPSA = 12.0 Ų, rendering it far more water-miscible and less suited to hydrophobic adsorption applications [3]. The target compound's XLogP3 of 3.3 places it in an optimal lipophilicity window for shale inhibitor comonomers where benzyl-mediated hydrophobic association with clay organic matter enhances adsorption while the allyl groups enable covalent network incorporation [4].

Physicochemical profiling Monomer selection Partition coefficient

Procurement-Driven Application Scenarios Where N-Allyl-N-benzylprop-2-en-1-amine Provides Measurable Advantage


High-Temperature, High-Salinity Shale Hydration Inhibitor Copolymer Production for Deep-Well Drilling Fluids

Oilfield service companies and drilling fluid formulators synthesizing acrylamide-based copolymers for shale stabilization in geothermal or deep offshore wells should specify N,N-diallylbenzylamine (NAPA) as the hydrophobic, crosslinking comonomer. The PANAA copolymer incorporating NAPA retains 61.6% apparent viscosity at 130 °C and 72.2% under 12,000 mg/L NaCl brine—conditions where DMDAAC-based and KCl-only inhibitors show marked performance decline [1]. The 84% antiswelling ratio and interlayer spacing compression from 19.04 Å to 15.65 Å in Na-MMT further confirm superior clay hydration suppression [1].

Synthesis of N-Chiral Quaternary Ammonium Phase-Transfer Catalysts for Asymmetric Synthesis

Medicinal chemistry and asymmetric catalysis research groups requiring enantiopure N-stereogenic quaternary ammonium salts should procure the target compound as the alkylating precursor for constructing the critical N-allyl-N-benzyl-N-(2-hydroxyethyl)-N-methylammonium scaffold. The Tayama protocol demonstrates that this specific substitution pattern enables enantioselective BINOL-mediated crystallization to near-single-enantiomer purity, with chiral HPLC quantification confirming baseline separation [2]. Attempts to substitute with mono-allyl or non-benzyl tertiary amines fail to generate the requisite four distinct N-substituents needed for a stable nitrogen stereocenter [3].

Surfactant-Free Emulsion Polymerization for Water-Resistant Adhesive and Binder Formulations

Industrial polymer chemists developing emulsion latexes for moisture-resistant adhesives, nonwoven fabric binders, or barrier coatings should quaternize N-Allyl-N-benzylprop-2-en-1-amine with an appropriate alkyl halide to generate a monomeric emulsion stabilizer that copolymerizes into the latex backbone. Per US 3,714,256, this covalently incorporated stabilizer eliminates post-cure surfactant migration, reducing water sensitivity and improving long-term adhesive performance relative to formulations using conventional cationic surfactants such as CTAB [4].

Preparation of Well-Defined Telechelic Oligoisoprene Diols via Anionic Polymerization

Academic and industrial laboratories synthesizing hydroxyl-terminated liquid rubbers or polyisoprene-based thermoplastic elastomer precursors should employ diallylbenzylamine-derived anionic initiators to achieve average functionality close to two [5]. Initiation with mono-allyl N-methyl or N-benzyl analogs produces oligomer mixtures contaminated with monofunctional chains, which elevate the sol fraction in subsequently crosslinked rubbers—a quality defect that diallylbenzylamine initiators avoid [5].

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